Sodium lauroampho PG-acetate phosphate Sodium lauroampho PG-acetate phosphate
Brand Name: Vulcanchem
CAS No.: 193888-44-7
VCID: VC0065893
InChI: InChI=1S/C21H43N2O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-20(26)22-12-13-23(14-15-24,17-21(27)28)16-19(25)18-32-33(29,30)31;/h19,24-25H,2-18H2,1H3,(H3-,22,26,27,28,29,30,31);/q;+1/p-1
SMILES: CCCCCCCCCCCC(=O)NCC[N+](CCO)(CC(COP(=O)(O)[O-])O)CC(=O)[O-].[Na+]
Molecular Formula: C21H42N2NaO9P
Molecular Weight: 520.536

Sodium lauroampho PG-acetate phosphate

CAS No.: 193888-44-7

Cat. No.: VC0065893

Molecular Formula: C21H42N2NaO9P

Molecular Weight: 520.536

* For research use only. Not for human or veterinary use.

Sodium lauroampho PG-acetate phosphate - 193888-44-7

Specification

CAS No. 193888-44-7
Molecular Formula C21H42N2NaO9P
Molecular Weight 520.536
IUPAC Name sodium;2-[2-(dodecanoylamino)ethyl-(2-hydroxyethyl)-[2-hydroxy-3-[hydroxy(oxido)phosphoryl]oxypropyl]azaniumyl]acetate
Standard InChI InChI=1S/C21H43N2O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-20(26)22-12-13-23(14-15-24,17-21(27)28)16-19(25)18-32-33(29,30)31;/h19,24-25H,2-18H2,1H3,(H3-,22,26,27,28,29,30,31);/q;+1/p-1
Standard InChI Key BVAQZSBSTBYZPX-UHFFFAOYSA-M
SMILES CCCCCCCCCCCC(=O)NCC[N+](CCO)(CC(COP(=O)(O)[O-])O)CC(=O)[O-].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator